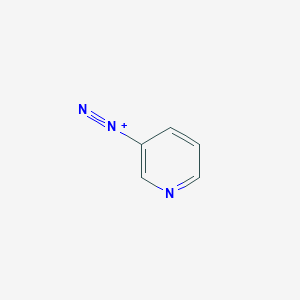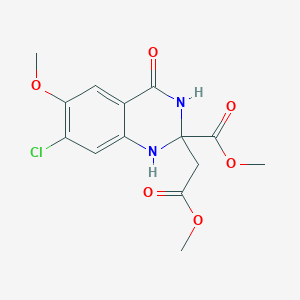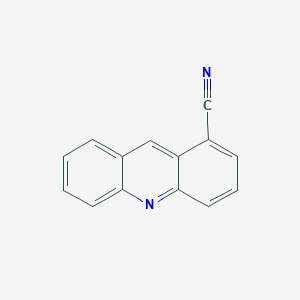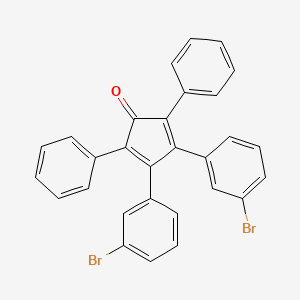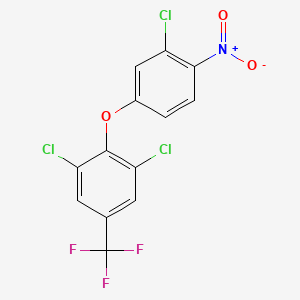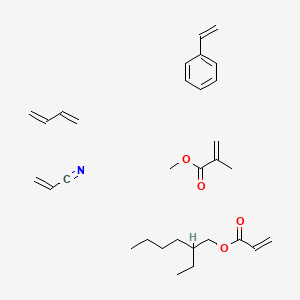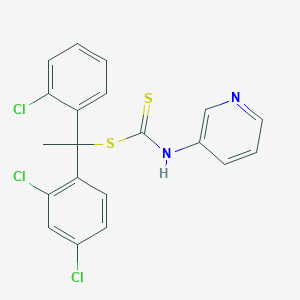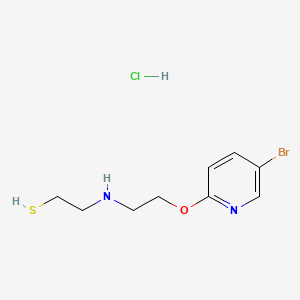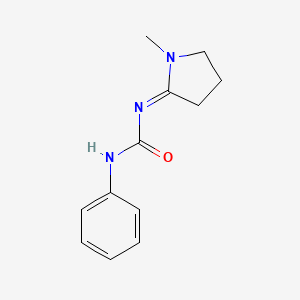![molecular formula C12H2Br4O3 B14673340 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-48-0](/img/structure/B14673340.png)
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the naphtho[2,3-c]furan-1,3-dione structure. This compound is known for its high molecular weight and significant bromine content, making it a valuable compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various brominated or oxidized products .
Applications De Recherche Scientifique
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Industry: The compound is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrabromo-1,3-isobenzofurandione: Similar in structure but with different substitution patterns.
3,4,5,6-Tetrabromophthalic anhydride: Another brominated compound with similar applications but different reactivity.
Indane-1,3-dione derivatives: Compounds with similar core structures but different functional groups and properties
Uniqueness
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific reactivity make it valuable in applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
42715-48-0 |
|---|---|
Formule moléculaire |
C12H2Br4O3 |
Poids moléculaire |
513.76 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-5-2-3-1-4-7(12(18)19-11(4)17)9(15)6(3)10(16)8(5)14/h1-2H |
Clé InChI |
PLRDNMNVEPMOGB-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=C(C2=C(C3=C1C(=O)OC3=O)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


